molecular formula C21H23N3O B4740822 4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4740822
M. Wt: 333.4 g/mol
InChI Key: HEUCOGAMRJICLV-MDZDMXLPSA-N
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Description

4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a pyrrolidine ring, and a phenylethenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

4-methyl-7-[(E)-2-phenylethenyl]-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-20-18(23-21(22-15)24-11-5-6-12-24)13-17(14-19(20)25)10-9-16-7-3-2-4-8-16/h2-4,7-10,17H,5-6,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUCOGAMRJICLV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions using appropriate pyrrolidine derivatives.

    Addition of the Phenylethenyl Group: The phenylethenyl group can be added via a Heck reaction, where a palladium catalyst is used to couple the phenyl group with the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenylethenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or halides, often under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and various substituted quinazolinone compounds.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. The following sections detail specific applications and findings related to this compound.

Neuropharmacological Research

Research indicates that compounds with a quinazolinone structure can exhibit neuroprotective properties. Studies have shown that derivatives of quinazolinones can modulate neurotransmitter systems, potentially aiding in the treatment of conditions like Alzheimer's disease and schizophrenia.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar quinazolinone derivatives showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This suggests that 4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one could be further investigated for similar properties .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Quinazolinones have been identified as potential inhibitors of various cancer cell lines due to their ability to interfere with cellular signaling pathways.

Case Study:
In vitro studies have shown that certain quinazolinone derivatives can induce apoptosis in cancer cells by activating caspase pathways. A specific derivative was found to inhibit the proliferation of human breast cancer cells (MCF-7) and induce cell cycle arrest at the G1 phase . This indicates a promising avenue for further exploration of this compound in oncology.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of quinazolinone compounds. Research has suggested that these compounds can exhibit antibacterial and antifungal activities.

Case Study:
A study highlighted that certain quinazolinones demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further investigation as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Modifications to the pyrrolidine ring or the phenylethenyl group could enhance bioavailability and target specificity.

Modification Effect on Activity Reference
Methylation at position 4Increased lipophilicity and potential CNS penetration
Substituents on phenyl ringAltered binding affinity to target receptors
Variations in pyrrolidine substituentsModulation of pharmacokinetic properties

Mechanism of Action

The mechanism of action of 4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4-quinazolinone and 6,7-dimethoxy-4-quinazolinone share the quinazolinone core structure.

    Pyrrolidine Derivatives: Compounds like 1-(2-phenylethyl)pyrrolidine and 1-(4-methylphenyl)pyrrolidine have similar pyrrolidine ring structures.

    Phenylethenyl Derivatives: Compounds such as trans-stilbene and 1,2-diphenylethene contain the phenylethenyl group.

Uniqueness

4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of the quinazolinone core, pyrrolidine ring, and phenylethenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

4-Methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented structurally as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

This structure features a quinazolinone core modified by a pyrrolidine ring and a phenylethenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to act on:

  • Protein Kinases : The compound exhibits inhibitory activity against specific kinases involved in cancer progression.
  • Hormonal Pathways : It influences steroid hormone synthesis, potentially impacting hormone-dependent cancers such as breast and prostate cancer.

Biological Activity Summary

Activity TypeDescriptionReference
Anticancer Activity Inhibits growth of tumor cells in vitro and in vivo.
Enzyme Inhibition Selective inhibition of 17β-hydroxysteroid dehydrogenase.
Cell Signaling Modulation Alters signaling pathways related to cell survival and proliferation.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in both breast and prostate cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins.

Case Study 2: Hormonal Regulation

In another study, the compound was tested for its ability to inhibit 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3), an enzyme crucial for the conversion of androstenedione to testosterone. The results indicated that the compound effectively reduced enzyme activity, suggesting potential use in managing hormone-sensitive tumors.

Research Findings

Research has identified several key findings regarding the biological activity of this compound:

  • Selectivity : The compound shows preferential inhibition against certain kinases over others, indicating a potential for targeted therapy.
  • Safety Profile : Preliminary toxicity assessments suggest that it has a favorable safety profile compared to traditional chemotherapeutics.
  • Synergistic Effects : When combined with other anticancer agents, it enhances therapeutic efficacy, pointing towards potential combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
4-methyl-7-[(E)-2-phenylethenyl]-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

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